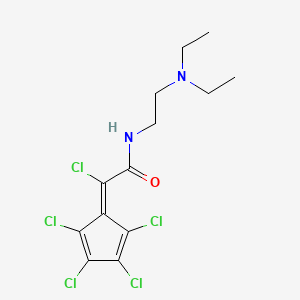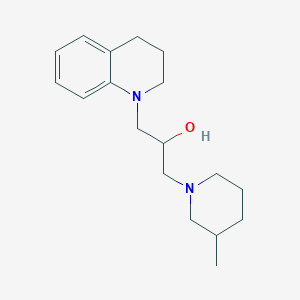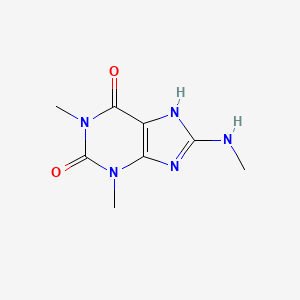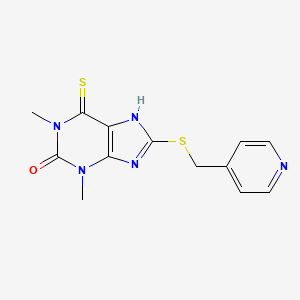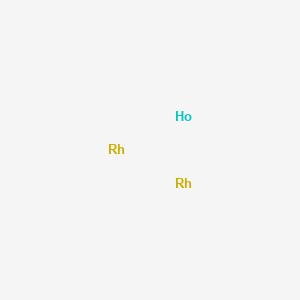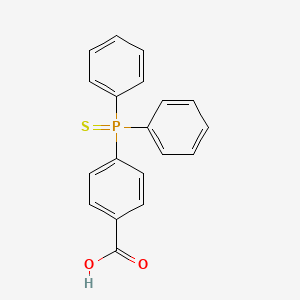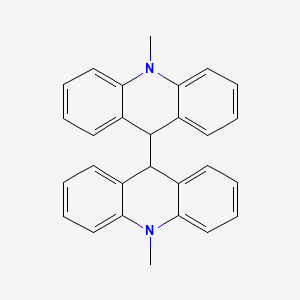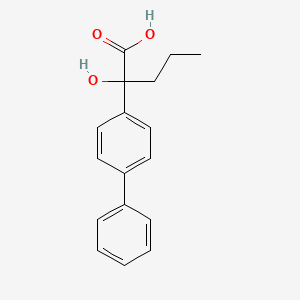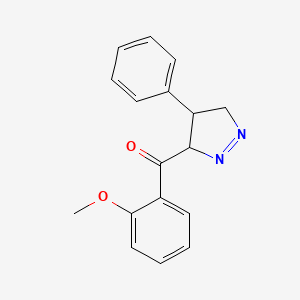![molecular formula C15H20ClN3O B14734518 3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile CAS No. 6269-55-2](/img/structure/B14734518.png)
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethoxypropanenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene oxide to form 4-(4-chlorophenyl)piperazine.
Alkylation: The piperazine intermediate is then alkylated with 3-chloropropanenitrile in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs for neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile involves its interaction with neurotransmitter receptors in the brain. The compound acts as a ligand, binding to specific receptors and modulating their activity. This can result in altered neurotransmitter release and uptake, leading to therapeutic effects in the treatment of neurological disorders.
類似化合物との比較
Similar Compounds
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide
- Cetirizine ethyl ester dihydrochloride
Uniqueness
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring with a nitrile group and an ethoxy linkage makes it a versatile compound in medicinal chemistry, offering potential advantages in terms of receptor binding affinity and selectivity.
特性
CAS番号 |
6269-55-2 |
|---|---|
分子式 |
C15H20ClN3O |
分子量 |
293.79 g/mol |
IUPAC名 |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethoxy]propanenitrile |
InChI |
InChI=1S/C15H20ClN3O/c16-14-2-4-15(5-3-14)19-9-7-18(8-10-19)11-13-20-12-1-6-17/h2-5H,1,7-13H2 |
InChIキー |
HQQFMKXLOAUQFK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOCCC#N)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)

![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
